2-Acetamidobernsteinsäure

Übersicht

Beschreibung

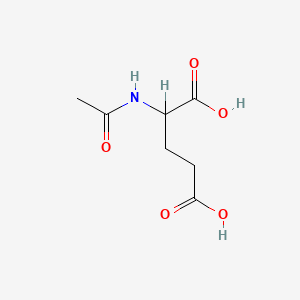

N-acetyl-L-glutamic acid is an N-acyl-L-amino acid that is L-glutamic acid in which one of the amine hydrogens is substituted by an acetyl group. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a N-acetyl-L-amino acid and a N-acyl-L-glutamic acid. It is functionally related to a L-glutamic acid. It is a conjugate acid of a N-acetyl-L-glutamate(1-).

N-Acetylglutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

N-Acetyl-L-glutamic acid is a natural product found in Hypericum japonicum, Glycine max, and other organisms with data available.

N-acetyl-L-glutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

“2-Acetamidobernsteinsäure” wird als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind chemische Verbindungen, die als Bausteine bei der Herstellung von pharmazeutischen Wirkstoffen verwendet werden.

Biochemische Reagenzien

Diese Verbindung fällt unter die Kategorie der biochemischen Reagenzien . Biochemische Reagenzien werden in verschiedenen Forschungs- und Entwicklungsanwendungen in Bereichen wie Molekularbiologie, Biochemie und Genetik eingesetzt.

Aminosäuren

“this compound” wird als Aminosäure klassifiziert . Aminosäuren sind organische Verbindungen, die sich zu Proteinen zusammenlagern. Sie sind lebensnotwendig und erfüllen eine Reihe wichtiger Funktionen im Körper, wie z. B. den Aufbau von Zellen und die Reparatur von Gewebe.

N-Acetyl-L-Glutamat-Synthese

Diese Verbindung ist an der Synthese von N-Acetyl-L-Glutamat (NAG) beteiligt, einem physiologischen Aktivator des Harnstoffzyklus-Enzyms Carbamylphosphat-Synthetase I . Der Harnstoffzyklus ist eine Reihe von biochemischen Reaktionen bei Säugetieren, bei denen Ammoniak in Harnstoff umgewandelt wird.

Forschungsanwendung

“this compound” wird für Forschungszwecke verwendet . Sie kann in einer Vielzahl von wissenschaftlichen Experimenten verwendet werden, darunter solche, die sich auf ihre Eigenschaften als Aminosäure und ihre Rolle bei der Synthese von N-Acetyl-L-Glutamat beziehen.

Wirkmechanismus

Target of Action

The primary target of 2-acetamidopentanedioic acid, also known as ACEGLUMATE or N-Acetyl-DL-glutamic acid, is Acetylglutamate kinase . This enzyme is found in organisms such as Escherichia coli and Pseudomonas aeruginosa .

Mode of Action

It is known to interact with its target, acetylglutamate kinase . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing various biological processes.

Biochemical Pathways

Given its interaction with acetylglutamate kinase, it is likely that it influences the metabolism of glutamate, a key amino acid involved in protein synthesis and other metabolic processes .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body

Result of Action

It is used to prevent allergic conjunctivitis , suggesting that it may have anti-inflammatory or immunomodulatory effects.

Biochemische Analyse

Biochemical Properties

N-Acetyl-DL-glutamic acid is involved in several biochemical reactions, primarily in the biosynthesis of arginine and the regulation of the urea cycle. It interacts with enzymes such as ornithine acetyltransferase and N-acetylglutamate synthase, which catalyze its formation from glutamate and acetylornithine or acetyl-CoA . Additionally, N-Acetyl-DL-glutamic acid acts as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme that catalyzes the first step of the urea cycle . This interaction is crucial for the conversion of toxic ammonia to urea, which is then excreted from the body.

Cellular Effects

N-Acetyl-DL-glutamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a vital role in the urea cycle, which is essential for maintaining nitrogen balance and preventing the accumulation of toxic ammonia in cells . By regulating the activity of carbamoyl phosphate synthetase I, N-Acetyl-DL-glutamic acid ensures the efficient conversion of ammonia to urea, thereby protecting cells from ammonia toxicity . Additionally, it may influence the expression of genes involved in the urea cycle and other metabolic pathways.

Molecular Mechanism

The molecular mechanism of N-Acetyl-DL-glutamic acid involves its interaction with enzymes and other biomolecules. It binds to carbamoyl phosphate synthetase I, acting as an allosteric activator and enhancing the enzyme’s activity . This activation is crucial for the efficient functioning of the urea cycle. N-Acetyl-DL-glutamic acid also interacts with ornithine acetyltransferase and N-acetylglutamate synthase, which are involved in its biosynthesis . These interactions ensure the proper regulation of the urea cycle and the biosynthesis of arginine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-DL-glutamic acid can change over time due to its stability and degradation. Studies have shown that N-Acetyl-DL-glutamic acid is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have indicated that N-Acetyl-DL-glutamic acid can have sustained effects on cellular function, particularly in the regulation of the urea cycle and the prevention of ammonia toxicity .

Dosage Effects in Animal Models

The effects of N-Acetyl-DL-glutamic acid vary with different dosages in animal models. At low to moderate doses, it has been shown to effectively regulate the urea cycle and prevent ammonia toxicity . At high doses, N-Acetyl-DL-glutamic acid may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and higher doses do not result in additional benefits .

Metabolic Pathways

N-Acetyl-DL-glutamic acid is involved in several metabolic pathways, including the biosynthesis of arginine and the regulation of the urea cycle. It interacts with enzymes such as ornithine acetyltransferase and N-acetylglutamate synthase, which catalyze its formation from glutamate and acetylornithine or acetyl-CoA . Additionally, N-Acetyl-DL-glutamic acid acts as an allosteric activator of carbamoyl phosphate synthetase I, which is crucial for the conversion of ammonia to urea . These interactions ensure the proper functioning of the urea cycle and the maintenance of nitrogen balance in the body.

Transport and Distribution

N-Acetyl-DL-glutamic acid is transported and distributed within cells and tissues through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, N-Acetyl-DL-glutamic acid can localize to specific compartments or organelles, where it exerts its effects on cellular metabolism and the urea cycle . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of N-Acetyl-DL-glutamic acid is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-Acetyl-DL-glutamic acid may localize to the mitochondria, where it interacts with carbamoyl phosphate synthetase I and other enzymes involved in the urea cycle . This localization ensures the efficient regulation of the urea cycle and the prevention of ammonia toxicity in cells.

Eigenschaften

IUPAC Name |

(2S)-2-acetamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Record name | N-Acetylglutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046534 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

52 mg/mL | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-37-0 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

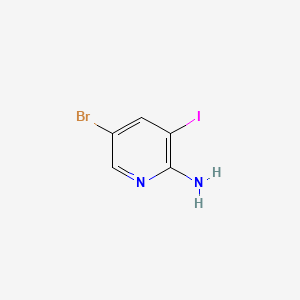

![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)